3,5-Dichloro-2-iodobenzonitrile
Description
3,5-Dichloro-2-iodobenzonitrile is a halogenated benzonitrile derivative featuring chlorine atoms at the 3- and 5-positions, an iodine atom at the 2-position, and a nitrile group at the 1-position of the benzene ring. The iodine substituent introduces steric bulk and higher molecular weight compared to chlorine or hydroxyl groups, which may influence reactivity, solubility, and biological activity. Benzonitrile derivatives are frequently employed as intermediates in agrochemicals and pharmaceuticals due to their electron-withdrawing nitrile group, which enhances stability and reactivity in substitution reactions .
Properties
CAS No. |
1160574-41-3 |
|---|---|
Molecular Formula |
C7H2Cl2IN |
Molecular Weight |
297.90 g/mol |
IUPAC Name |
3,5-dichloro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H2Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
InChI Key |
KJGFZBLKRSRUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the iodination of 3,5-dichlorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium acetate and arylboronic acids in an aqueous medium are commonly used.
Major Products
Substitution Reactions: Products include azido or thiocyanato derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
Medicinal Chemistry
3,5-Dichloro-2-iodobenzonitrile has shown promise as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the introduction of diverse functional groups, making it a versatile intermediate in drug development.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, compounds synthesized from this intermediate have been evaluated for their ability to inhibit cancer cell proliferation. Studies have demonstrated that certain modifications to the benzene ring enhance biological activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules through electrophilic aromatic substitution reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other functionalized aromatic compounds.
Synthesis Pathways
- Nucleophilic Aromatic Substitution : The presence of both chloro and iodo substituents allows for selective nucleophilic attacks, facilitating the synthesis of various derivatives.
- Formation of Heterocycles : this compound can be utilized to synthesize heterocyclic compounds that are crucial in medicinal chemistry. For example, reactions with nitrogen or sulfur nucleophiles can yield biologically active heterocycles .
Agrochemical Applications
In addition to its medicinal uses, this compound has potential applications in agrochemicals. Its derivatives are being explored for use as herbicides and insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.
Research on Pesticidal Activity
Studies have indicated that certain analogs derived from this compound exhibit significant pesticidal activity. These compounds have been tested against common agricultural pests and have shown promising results in terms of efficacy and safety .
Environmental Chemistry
The compound's reactivity allows it to be used in environmental chemistry for the detection and remediation of pollutants. Its ability to form stable complexes with heavy metals can be exploited for environmental monitoring and cleanup efforts.
Case Study: Heavy Metal Detection
Research has demonstrated that this compound can form complexes with heavy metals such as lead and mercury. These complexes can be utilized as sensors for environmental monitoring, providing a method for detecting hazardous substances in soil and water samples .
Data Table: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Building block for anticancer agents | Various synthesized derivatives |
| Organic Synthesis | Intermediate for electrophilic aromatic substitution | Heterocyclic compounds |
| Agrochemicals | Potential herbicides/insecticides | Pesticidal analogs |
| Environmental Chemistry | Detection and remediation of heavy metal pollutants | Heavy metal complexes |
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-iodobenzonitrile involves its interaction with specific molecular targets. The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities. The pathways involved in these reactions are typically catalyzed by transition metals such as palladium .
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular weight calculated based on atomic composition.
Key Observations:
Substituent Effects Iodine vs. Chlorine/Hydroxyl: The iodine atom in this compound increases molecular weight by ~45% compared to 3,5-dichlorobenzonitrile. Electron-Withdrawing Groups: The nitrile group stabilizes the aromatic ring, directing electrophilic substitution to meta/para positions. Chlorine and iodine further deactivate the ring, favoring reactions under strong conditions (e.g., Ullmann coupling for iodinated aromatics) .
Synthetic Routes
- describes the synthesis of thiazolo-pyrimidine derivatives using chloroacetic acid and aromatic aldehydes. A similar approach could be adapted for iodinated analogs by substituting 2-iodobenzaldehyde .
- Career Henan Chemical Co. () highlights expertise in heterocyclic and metal-organic synthesis, suggesting feasible routes for this compound via halogen exchange or directed ortho-iodination .
Applications Agrochemicals: Dichlorophenyl-containing compounds like procymidone and vinclozolin () are widely used as fungicides. The iodine substituent may confer resistance to metabolic degradation, extending bioactivity . Pharmaceuticals: The amino-substituted analog (2-amino-3,5-dichlorobenzonitrile) demonstrates the role of benzonitriles in drug discovery, particularly in kinase inhibitors or antimicrobial agents .
Biological Activity
3,5-Dichloro-2-iodobenzonitrile (DCIBN) is a halogenated aromatic compound that has garnered interest in various fields due to its unique biological activities and potential applications in medicinal chemistry and agrochemicals. This article delves into the biological activity of DCIBN, highlighting its mechanisms of action, synthesis, and relevant case studies.
DCIBN is characterized by its molecular formula CHClIN and a molecular weight of 277.46 g/mol. The compound features both chlorine and iodine substituents on a benzene ring, which significantly influence its reactivity and biological interactions.
Synthesis Methods:
- Nucleophilic Substitution: The iodine atom in DCIBN can be substituted by nucleophiles such as azide or thiocyanate under mild conditions using reagents like sodium azide or potassium thiocyanate .
- Coupling Reactions: DCIBN can participate in Suzuki-Miyaura coupling reactions with arylboronic acids, leading to the formation of biaryl compounds, which are often biologically active .
The biological activity of DCIBN is primarily attributed to its ability to interact with specific molecular targets through substitution reactions. The compound’s halogen substituents facilitate these interactions, allowing it to form new derivatives with enhanced biological properties .
Key Mechanisms:
- Substitution Reactions: The replacement of the iodine atom can lead to derivatives that exhibit varied pharmacological activities.
- Catalysis: Transition metals, particularly palladium, are often involved in the catalytic processes that activate DCIBN for biological interactions .
Biological Activities
Research has indicated several biological activities associated with DCIBN and its derivatives:
- Antimicrobial Activity: Preliminary studies suggest that DCIBN exhibits antimicrobial properties against various bacterial strains, although specific data on efficacy is limited.
- Inhibition of Enzymatic Activity: Some derivatives have shown potential as inhibitors of certain enzymes involved in metabolic pathways, which could be useful in drug development .
- Phytotoxicity: The compound has been studied for its effects on plant growth, indicating potential applications as a herbicide .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of halogenated benzene derivatives, including DCIBN. Results indicated that certain concentrations effectively inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent .
Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of various substituted benzonitriles revealed that DCIBN derivatives could inhibit key enzymes involved in cancer cell metabolism. This suggests a possible pathway for therapeutic applications in oncology .
Data Table: Biological Activities of DCIBN Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
